molecular formula C12H9F2NO4S B1439101 (5E)-5-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 894259-20-2

(5E)-5-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No. B1439101
M. Wt: 301.27 g/mol
InChI Key: WRFAYKGRGVRSAG-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a unique chemical provided by Sigma-Aldrich . It is used in proteomics research . The compound belongs to the class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole. Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular formula of this compound is C12H9F2NO4S . The SMILES string representation is 1S/C12H9F2NO4S/c1-18-8-4-6(2-3-7(8)19-11(13)14)5-9-10(16)15-12(17)20-9/h2-5,11H,1H3,(H,15,16,17)/b9-5+ .


Physical And Chemical Properties Analysis

The compound is a solid . Unfortunately, no further physical and chemical properties were found in the available resources.

Scientific Research Applications

Corrosion Inhibition

One of the notable applications of thiazolidinedione derivatives is in the field of corrosion inhibition. A study by Yadav et al. (2015) explored the use of thiazolidinedione derivatives as inhibitors for mild steel corrosion in hydrochloric acid solutions. The effectiveness of these inhibitors was observed to increase with concentration and showed mixed-type inhibition nature (Yadav, Behera, Kumar, & Yadav, 2015).

Antimicrobial Activity

Thiazolidinedione derivatives have also shown significant antimicrobial activity. Stana et al. (2014) synthesized derivatives that exhibited inhibitory activities against Gram-positive bacteria and antifungal activity against Candida albicans, with some compounds displaying higher effectiveness than reference drugs (Stana, Tiperciuc, Duma, Pîrnău, Vérité, & Oniga, 2014).

Biological Activities

Further, the derivatives of 5-substituted-2,4-thiazolidinedione have been found to possess a broad spectrum of biological activities. Research by Popov-Pergal et al. (2010) highlights the synthesis of such derivatives with varied biological properties, underlining the versatility of these compounds in different scientific applications (Popov-Pergal, Poleti, Rančić, Meden, & Pergal, 2010).

Antiproliferative Activity

Izmest’ev et al. (2020) investigated the antiproliferative activity of thiazolidine-2,4-dione derivatives against specific cancer cell lines. This study highlights the potential of these compounds in the development of novel cancer therapies (Izmest’ev, Gazieva, Kolotyrkina, Daeva, & Kravchenko, 2020).

Additional Biological Research

Mohanty et al. (2015) conducted a study synthesizing substituted 5-(aminomethylene)thiazolidine-2,4-diones, exploring their antibacterial and antifungal activities. The study demonstrates the potential of these compounds in addressing various microbial infections (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).

properties

IUPAC Name

(5E)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO4S/c1-18-8-4-6(2-3-7(8)19-11(13)14)5-9-10(16)15-12(17)20-9/h2-5,11H,1H3,(H,15,16,17)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFAYKGRGVRSAG-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)S2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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